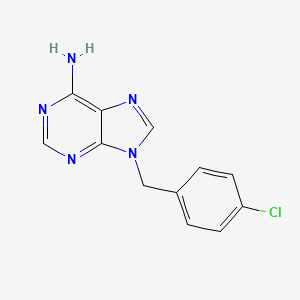![molecular formula C12H14BrNO3 B2384741 benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate CAS No. 1802048-92-5](/img/structure/B2384741.png)
benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate is a chemical compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . It is characterized by the presence of a bromomethyl group attached to an oxetane ring, which is further connected to a carbamate group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate typically involves the reaction of benzyl carbamate with 3-(bromomethyl)oxetane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield the corresponding amine derivative.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromomethyl group.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive molecules. The carbamate group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(bromomethyl)carbamate: Lacks the oxetane ring, making it less sterically hindered and potentially more reactive.
Benzyl N-[3-(chloromethyl)oxetan-3-yl]carbamate: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and biological activity.
Benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate: Contains a hydroxymethyl group, making it less reactive towards nucleophiles but potentially more suitable for other types of chemical modifications.
Uniqueness
Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate is unique due to the presence of both the bromomethyl group and the oxetane ring. The bromomethyl group provides high reactivity towards nucleophiles, while the oxetane ring introduces steric hindrance and rigidity, which can influence the compound’s overall reactivity and biological activity.
Properties
IUPAC Name |
benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-7-12(8-16-9-12)14-11(15)17-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUXCCPRCVCYNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CBr)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802048-92-5 |
Source


|
| Record name | benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
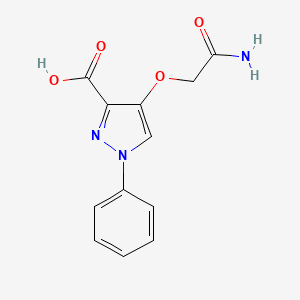
![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2384660.png)
![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2384661.png)

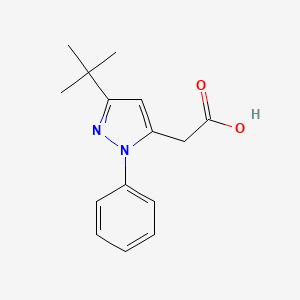
![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)
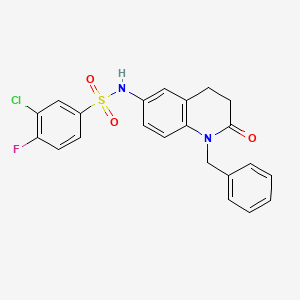
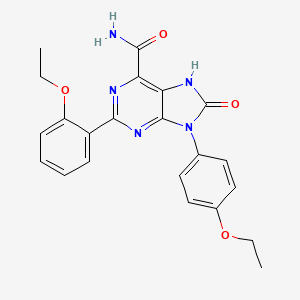


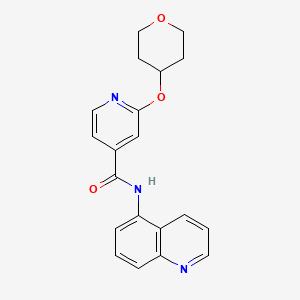
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2384676.png)
![methyl (2E,4Z)-4-acetyl-5-{[(4-methoxyphenyl)methyl]amino}hexa-2,4-dienoate](/img/structure/B2384677.png)
